molecular formula C23H19N3O4 B15109398 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B15109398
M. Wt: 401.4 g/mol
InChI Key: OCZLWMMSEYAOOO-UHFFFAOYSA-N
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Description

The compound 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a structurally complex molecule featuring a chromene core (4H-chromene) substituted at position 6 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is further linked to a 1,2,5-oxadiazole (furazan) ring, which is attached to a 5,6,7,8-tetrahydronaphthalene (tetralin) group. Chromene derivatives are well-documented for their diverse pharmacological activities, including anticancer, antimicrobial, and antianaphylactic effects, often modulated by substituents on the chromene core and adjacent functional groups .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C23H19N3O4/c1-13-6-9-19-17(10-13)18(27)12-20(29-19)23(28)24-22-21(25-30-26-22)16-8-7-14-4-2-3-5-15(14)11-16/h6-12H,2-5H2,1H3,(H,24,26,28)

InChI Key

OCZLWMMSEYAOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes in the presence of a base. The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation through the suppression of pro-inflammatory pathways.

Comparison with Similar Compounds

Table 2: Pharmacological and Functional Comparisons

Compound Class Bioactivity Highlights Structural Determinants of Activity Reference
Target Compound Hypothesized anticancer activity due to tetralin (lipophilic) and oxadiazole (H-bond acceptor) motifs Tetralin enhances blood-brain barrier penetration; oxadiazole improves metabolic stability
4-Oxo-4H-chromene aminoacetates Antianaphylactic (histamine release inhibition) 3-Methyleneaminoacetate groups modulate receptor interactions
Tetrahydrobenzo[b]pyran carboxamides Anticancer (apoptosis induction in MCF-7 cells) Coumarin-carboxamide linkage enhances DNA intercalation
Benzisoxazole-chromenones Dual antipsychotic and antianaphylactic effects Piperidinyl-benzisoxazole enhances CNS targeting

Critical Analysis:

  • Oxadiazole vs. Other Heterocycles: The 1,2,5-oxadiazole ring (furazan) offers metabolic resistance compared to 1,3,4-oxadiazoles, which are prone to hydrolysis, as noted in oxadiazin-2-amine derivatives () .
  • Carboxamide Positioning : The 2-carboxamide group in the target compound contrasts with 3-carboxaldehydes in , which are oxidized to carboxylic acids, altering reactivity and bioavailability .

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